Tetrakis(trimethylsiloxy)silane

Low-k dielectrics PECVD SiCOH films

Conventional TEOS-based precursors fail to achieve sub-2.0 dielectric constants for advanced interconnect nodes. Tetrakis(trimethylsiloxy)silane (TTMS) overcomes this limitation through its four trimethylsiloxy ligands, enabling direct carbon/methyl incorporation during PECVD. • Delivers k = 1.83 at 20 W plasma power-31% lower than TEOS-derived films • Vapor pressure 27.4 hPa (20°C) enables efficient AP-PECVD without heated source lines • Hydrolytic stability rating 4: no reaction with neutral water, simplifying storage/handling • Serves as building block for branched siloxanes in electronics, cosmetics, and contact lens materials

Molecular Formula C12H36O4Si5
Molecular Weight 384.84 g/mol
CAS No. 3555-47-3
Cat. No. B1585261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(trimethylsiloxy)silane
CAS3555-47-3
Molecular FormulaC12H36O4Si5
Molecular Weight384.84 g/mol
Structural Identifiers
SMILESC[Si](C)(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C
InChIInChI=1S/C12H36O4Si5/c1-17(2,3)13-21(14-18(4,5)6,15-19(7,8)9)16-20(10,11)12/h1-12H3
InChIKeyVNRWTCZXQWOWIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrakis(trimethylsiloxy)silane – Physical Properties & Specifications


Tetrakis(trimethylsiloxy)silane (TTMS, C12H36O4Si5, molecular weight 384.84 g/mol) is a liquid organosilicon compound with a central silicon atom bonded to four trimethylsiloxy groups [1]. Key procurement-relevant physical constants include a density of 0.868 g/cm³ at 25 °C, a melting point of −60 °C, and a boiling point range of 103–106 °C at 2 mmHg [2]. The compound exhibits hydrolytic stability under neutral aqueous conditions (hydrolytic sensitivity rating 4, indicating no reaction with water) [3], and its vapor pressure at 20 °C is reported as 27.4 hPa .

Liquid organosilicon precursor with four trimethylsiloxy ligandsWide liquid range, no heating for transfer
Hydrolytic stability under neutral aqueous conditionsRating 4: no reaction with water; supports ambient handling
High volatility for vapor-phase deliveryFacilitates CVD/ALD precursor transport without excessive heating

Tetrakis(trimethylsiloxy)silane – Substitution Limitations


Despite the availability of numerous silicon-containing precursors (e.g., TEOS, tetrakis(dimethylamino)silane, octamethylcyclotetrasiloxane), direct substitution of tetrakis(trimethylsiloxy)silane is scientifically unsound due to divergent molecular architectures and resulting film/property characteristics. TTMS possesses four trimethylsiloxy (-OSi(CH₃)₃) ligands, which confer distinct volatility, hydrolytic behavior, and carbon incorporation patterns during deposition compared to ethoxy- or amino-functionalized analogs [1]. The quantitative evidence presented in Section 3 demonstrates that these structural differences translate into measurable disparities in dielectric constant, leakage current, washing fastness, and vapor pressure, thereby precluding generic interchangeability without compromising performance specifications [2].

Ligand architecture Trimethylsiloxy groups confer distinct carbon incorporation and film stoichiometry; ethoxy- or amino-functionalized analogs yield different dielectric and mechanical profiles.
Dielectric performance Reported k-value and leakage current for TTMS-derived SiCOH may shift significantly away from TEOS-based baselines; direct interchange without process re-optimization risks reliability gaps.
Durability context Siloxane-core crosslinkers show higher washing fastness than ethoxy-based analogs in sol-gel coatings; substituting TTMS with TEOS may reduce coating lifetime under mechanical stress.

Tetrakis(trimethylsiloxy)silane – Comparative Performance Evidence


Dielectric Constant: SiCOH vs TEOS-Based Films

When deposited via room-temperature PECVD, SiCOH films derived from tetrakis(trimethylsiloxy)silane (TTMSS) achieve a dielectric constant (k) as low as 1.83 at 20 W plasma power [1]. In contrast, TEOS-based hybrid plasma polymer films deposited under similar PECVD conditions typically exhibit k values of 2.67 or higher [2]. This represents a ~31% reduction in dielectric constant, which is critical for minimizing RC delay in advanced interconnects.

Dielectric constant
Cross-study
TTMSS-derived SiCOH: k = 1.83 (20 W)
TEOS hybrid film: k = 2.67
~31% lower k
Supports low-k material selection for interconnect RC delay reduction
Room-temperature PECVD; cross-study comparable
Low-k dielectrics PECVD SiCOH films Semiconductor interconnects

Leakage Current Density of SiCOH Films

The same study on TTMSS-derived SiCOH films reports a leakage current density of 1.76 × 10⁻⁴ A/cm² at an applied plasma power of 80 W [1]. While a direct comparator under identical conditions is not available, this value provides a baseline for assessing dielectric reliability. In comparison, TEOS-based plasma polymer films have reported leakage constants as low as 10⁻¹⁰ A/cm² at 1 MV/cm under optimized conditions [2], though differences in measurement conditions preclude direct quantitative comparison. The TTMSS value is reported for completeness and to support dielectric performance evaluation.

Leakage current
Method context
TTMSS: 1.76×10⁻⁴ A/cm² (80 W)
TEOS ref: ~10⁻¹⁰ A/cm² at 1 MV/cm
Not directly comparable
Reported leakage baseline informs dielectric reliability review
Measurement protocols differ; requires application-specific benchmarking
Leakage current Dielectric reliability PECVD Semiconductor

Washing Fastness: Siloxane-Based Coatings vs TEOS

In a comparative study of crosslinkers for hybrid sol-gel coatings on cotton fibers, the organocyclotetrasiloxane T4 (structurally related to tetrakis(trimethylsiloxy)silane) demonstrated significantly improved washing fastness compared to tetraethoxysilane (TEOS) [1]. While the study did not use TTMS directly, the T4 crosslinker shares the key structural feature of a siloxane core with multiple trimethylsiloxy-like substituents. The inclusion of T4 into the multicomponent sol maintained hydrophobicity after repeated washing to a higher extent than TEOS, indicating better durability of the siloxane-based network [1].

Washing fastness
Class-level
T4 siloxane crosslinker (analog) retains hydrophobicity after laundering vs TEOS degradation
Supports siloxane-core coating durability review for textiles
Class inference; direct TTMS coating data not reported
Sol-gel coating Washing fastness Textile finishing Hydrophobicity

Volatility and Vapor Pressure Compared to Other Precursors

Tetrakis(trimethylsiloxy)silane exhibits a vapor pressure of 27.4 hPa at 20 °C , and experimental vapor pressure data have been measured over the range 3.0–91.0 kPa [1]. In comparison, tetraethoxysilane (TEOS) has a vapor pressure of approximately 1.3 hPa at 20 °C, and tetrakis(dimethylamino)silane has a vapor pressure of ~0.13 hPa at 25 °C (estimated). This indicates that TTMS is significantly more volatile than TEOS (by a factor of ~20) and tetrakis(dimethylamino)silane (by a factor of >200).

Vapor pressure
Cross-study
TTMS: 27.4 hPa at 20°C
TEOS: ~1.3 hPa; aminosilane: ~0.13 hPa
~20× to >200× higher
Supports vapor delivery process fit evaluation at lower temperatures
Measured values at ambient temperature; influences CVD precursor selection
Vapor pressure Volatility CVD precursor Process engineering

Hydrolytic Stability in Neutral Aqueous Conditions

According to the manufacturer's technical datasheet, tetrakis(trimethylsiloxy)silane has a hydrolytic sensitivity rating of 4, indicating no reaction with water under neutral conditions [1]. In contrast, tetraethoxysilane (TEOS) is known to undergo rapid hydrolysis in the presence of moisture, which necessitates stringent anhydrous handling and storage protocols. This difference in hydrolytic stability directly impacts procurement, storage requirements, and process reliability.

Hydrolytic stability
Data to verify
Rating 4: no reaction with neutral water (TTMS)
TEOS: rapid hydrolysis in moisture
Supports ambient handling and storage context for process robustness
Supplier datasheet; verify under intended process conditions
Hydrolytic stability Precursor stability Shelf-life Process robustness

Tetrakis(trimethylsiloxy)silane – Optimal Application Scenarios


Low-k Dielectric Films for Semiconductor Interconnects

When a dielectric constant below 2.0 is required and a 31% reduction compared to TEOS-derived films is beneficial, tetrakis(trimethylsiloxy)silane is the precursor of choice. PECVD-deposited SiCOH films from TTMS achieve k = 1.83 at 20 W plasma power [1], meeting aggressive low-k targets for next-generation interconnects. This scenario leverages the compound's unique ability to incorporate carbon and methyl groups into the oxide network, as demonstrated in the cited study.

Atmospheric-Pressure PECVD of Nanostructured SiO₂ Coatings

The volatility of TTMS (vapor pressure 27.4 hPa at 20 °C) enables efficient vapor delivery in atmospheric-pressure plasma-enhanced chemical vapor deposition (AP-PECVD) systems without the need for elevated source temperatures. This application has been validated for depositing nanostructured SiO₂-like films using both radiofrequency and microwave plasma jets operating with argon/TTMS mixtures [2], offering a scalable, low-thermal-budget coating process.

Durable Hydrophobic Coatings for Textiles and Fibers

For applications where coating durability after repeated washing is a critical performance metric, siloxane-based crosslinkers structurally analogous to TTMS (such as T4) provide superior washing fastness compared to TEOS-based formulations [3]. The siloxane core architecture inherent to TTMS contributes to a more robust network that retains hydrophobicity under mechanical and chemical stress, making it suitable for advanced textile finishing and protective coatings.

Building Block for Electronic Materials and Specialty Siloxanes

TTMS serves as a key starting material for synthesizing low molecular weight branched siloxanes used in electronic materials, cosmetic oils, and contact lens monomers [4]. Its well-defined structure and thermal stability (boiling point 103–106 °C at 2 mmHg) make it a reliable building block for further derivatization, as established in patent literature and industrial practice.

Application
Selection Property
Validation Focus
Low-k dielectric films for interconnects
Dielectric constant and carbon incorporation
k-value reduction and RC delay mitigation
Atmospheric-pressure PECVD coatings
Volatility and vapor delivery efficiency
Film uniformity and deposition rate under ambient pressure
Durable hydrophobic textile coatings
Siloxane network durability
Hydrophobicity retention after laundering and mechanical stress
Building block for specialty siloxanes
Structural fidelity and thermal stability
Derivatization yield and product consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetrakis(trimethylsiloxy)silane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.